molecular formula C21H25F3N4O2 B3014653 6-Tert-butyl-2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one CAS No. 2097891-67-1

6-Tert-butyl-2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one

Cat. No.: B3014653
CAS No.: 2097891-67-1
M. Wt: 422.452
InChI Key: SGXOMKWVLTWVQN-UHFFFAOYSA-N
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Description

6-Tert-butyl-2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one is a complex organic compound featuring a pyridazinone core, a trifluoromethyl-substituted pyridine ring, and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Tert-butyl-2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one typically involves multi-step organic synthesis. A common synthetic route includes:

    Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions, often using piperidine derivatives and suitable leaving groups.

    Attachment of the Trifluoromethyl-Substituted Pyridine: This step usually involves coupling reactions, such as Suzuki or Stille coupling, to attach the pyridine ring to the piperidine moiety.

    Final Assembly: The final product is obtained through a series of purification steps, including recrystallization and chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of alcohols or ketones.

    Reduction: Reduction reactions can occur at the pyridazinone core, potentially converting it to a dihydropyridazine derivative.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Formation of tert-butyl alcohol or tert-butyl ketone derivatives.

    Reduction: Formation of dihydropyridazine derivatives.

    Substitution: Introduction of various functional groups onto the pyridine ring, leading to a diverse array of derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.

Biology

Biologically, the compound is investigated for its potential as a pharmacophore in drug design. Its structural features may allow it to interact with specific biological targets, making it a candidate for the development of new therapeutic agents.

Medicine

In medicine, research focuses on its potential therapeutic applications, including its use as an anti-inflammatory, anticancer, or antiviral agent. Its ability to modulate biological pathways makes it a promising candidate for drug development.

Industry

Industrially, the compound can be used in the synthesis of advanced materials, agrochemicals, and specialty chemicals

Mechanism of Action

The mechanism of action of 6-Tert-butyl-2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, where the compound can act as an inhibitor, activator, or modulator. The trifluoromethyl group and the piperidine moiety are crucial for its binding affinity and specificity, influencing the compound’s overall pharmacological profile.

Comparison with Similar Compounds

Similar Compounds

  • 6-Tert-butyl-2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one
  • 6-Tert-butyl-2-({1-[6-(methyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one
  • 6-Tert-butyl-2-({1-[6-(chloro)pyridine-3-carbonyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one

Uniqueness

The presence of the trifluoromethyl group in this compound imparts unique electronic and steric properties, enhancing its binding affinity and specificity compared to similar compounds. This makes it particularly valuable in medicinal chemistry for the development of highly selective and potent therapeutic agents.

Properties

IUPAC Name

6-tert-butyl-2-[[1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl]methyl]pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25F3N4O2/c1-20(2,3)16-6-7-18(29)28(26-16)13-14-8-10-27(11-9-14)19(30)15-4-5-17(25-12-15)21(22,23)24/h4-7,12,14H,8-11,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGXOMKWVLTWVQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=O)C=C1)CC2CCN(CC2)C(=O)C3=CN=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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